PAR4 antagonist 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

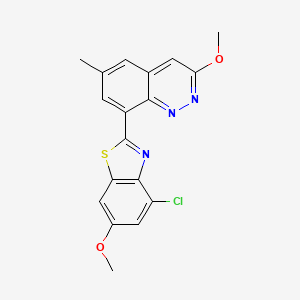

C18H14ClN3O2S |

|---|---|

Molecular Weight |

371.8 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole |

InChI |

InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3 |

InChI Key |

ZAFHORJBQGECAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PAR4 Antagonism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of Protease-Activated Receptor 4 (PAR4) antagonists. PAR4, a G-protein coupled receptor (GPCR), is a key player in thrombosis and inflammation, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the PAR4 signaling cascade, the modalities of its inhibition, and the experimental frameworks used to characterize PAR4 antagonists.

PAR4 Activation and Signaling Cascade

Protease-Activated Receptor 4 is uniquely activated by proteolytic cleavage of its N-terminus by serine proteases, most notably thrombin.[1][2][3][4] This cleavage unmasks a new N-terminal sequence, which then acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[1] This irreversible activation mechanism underscores the importance of tight regulation and the therapeutic potential of antagonism.

Upon activation, PAR4 couples to two primary G-protein families: Gq and G12/13.

-

Gq Pathway: The coupling of PAR4 to Gq activates Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for platelet granule secretion and integrin activation, both critical for platelet aggregation.

-

G12/13 Pathway: The PAR4-G12/13 coupling activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA, through Rho-kinase, mediates cytoskeletal changes responsible for platelet shape change, a foundational step in thrombus formation.

The signaling through PAR4 is characterized as slow but sustained, in contrast to the rapid and transient signaling of PAR1, another thrombin receptor on human platelets. This prolonged signaling is thought to be critical for the stabilization of thrombi.

Signaling Pathway Diagram

Caption: PAR4 Signaling Cascade.

Mechanism of Action of PAR4 Antagonists

PAR4 antagonists function by inhibiting the activation and subsequent signaling of the receptor. There are several strategies to achieve this inhibition:

-

Competitive Inhibition: These antagonists compete with the tethered ligand for its binding site on the receptor. By occupying this site, they prevent the conformational changes necessary for receptor activation, even after proteolytic cleavage has occurred.

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the receptor distinct from the tethered ligand binding site. This binding induces a conformational change that reduces the receptor's affinity for its tethered ligand or otherwise prevents signal transduction.

-

Protease Inhibition: This approach involves inhibiting the proteases, such as thrombin, that are responsible for cleaving and activating PAR4. While effective, this mechanism is not specific to PAR4.

-

Pepducin-Based Inhibition: Pepducins are lipidated peptides that can cross the cell membrane and target the intracellular loops of GPCRs. Anti-PAR4 pepducins can disrupt the interaction between the activated receptor and its G-proteins, thereby blocking downstream signaling.

Logical Relationship of Antagonist Action

Caption: PAR4 Antagonist Mechanisms.

Quantitative Data on PAR4 Antagonists

The following table summarizes key quantitative data for various PAR4 antagonists from published studies.

| Antagonist | Class | Assay | Target/Agonist | IC50 | Species | Reference |

| P4pal-10 | Pepducin | Platelet Aggregation | PAR4-AP | ~1 µM | Human | |

| P4pal-i1 | Pepducin | Platelet Aggregation | PAR4-AP | 0.6 µM | Human | |

| YD-3 | Small Molecule | Platelet Aggregation | PAR4-AP | 0.13 µM | Human | |

| ML354 | Small Molecule | Platelet Aggregation | PAR4-AP | 140 nM | Human | |

| BMS-986120 | Small Molecule | P-selectin Expression | PAR4-AP (100 µM) | >85% inhibition | Human | |

| BMS-986120 | Small Molecule | Platelet Aggregation | PAR4-AP (100 µM) | >80% inhibition | Human | |

| BMS-986141 | Small Molecule | Platelet Aggregation | PAR4-AP | Near complete inhibition | Human |

Experimental Protocols for Characterizing PAR4 Antagonists

The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of PAR4 antagonists.

Platelet Aggregation Assay

Objective: To measure the ability of a PAR4 antagonist to inhibit agonist-induced platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g).

-

Incubation with Antagonist: PRP is incubated with varying concentrations of the PAR4 antagonist or vehicle control for a specified period at 37°C.

-

Aggregation Measurement: Platelet aggregation is initiated by adding a PAR4 agonist (e.g., PAR4 activating peptide AYPGKF-NH2). The change in light transmittance is monitored over time using a light transmission aggregometer.

-

Data Analysis: The maximum percentage of aggregation is recorded. The IC50 value for the antagonist is calculated by plotting the percentage inhibition of aggregation against the log concentration of the antagonist.

Flow Cytometry for Platelet Activation Markers

Objective: To quantify the expression of platelet activation markers, such as P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding), in response to a PAR4 agonist in the presence of an antagonist.

Methodology:

-

PRP or Washed Platelet Preparation: Prepare PRP as described above. For some assays, platelets may be washed to remove plasma proteins.

-

Antagonist Incubation: Aliquots of PRP or washed platelets are incubated with the test antagonist or vehicle control.

-

Agonist Stimulation: Platelets are stimulated with a PAR4 agonist (e.g., γ-thrombin or PAR4-AP).

-

Antibody Staining: The stimulated platelets are incubated with fluorescently labeled antibodies specific for P-selectin and/or a fluorescently labeled ligand for activated GPIIb/IIIa (e.g., PAC-1).

-

Fixation: The reaction is stopped, and the platelets are fixed with a fixative solution (e.g., 1% paraformaldehyde).

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The percentage of platelets positive for the fluorescent markers and the mean fluorescence intensity are quantified.

-

Data Analysis: The inhibition of marker expression by the antagonist is calculated relative to the vehicle control.

Experimental Workflow Diagram

Caption: PAR4 Antagonist Characterization Workflow.

Conclusion

PAR4 represents a promising therapeutic target for the development of novel antiplatelet agents. A thorough understanding of its activation mechanism, downstream signaling pathways, and the modalities of its antagonism is crucial for the successful design and development of effective and safe PAR4-targeted therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and characterization of PAR4 antagonists. The continued investigation into the nuanced roles of PAR4 in health and disease will undoubtedly pave the way for innovative treatments for thrombotic disorders.

References

The Discovery and Synthesis of PAR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), has emerged as a compelling target for the development of novel antiplatelet therapies. Activated by thrombin, the most potent platelet agonist, PAR4 plays a crucial role in the later, sustained phase of platelet aggregation and thrombus stabilization. Unlike PAR1, which mediates the initial, transient platelet response to low thrombin concentrations, PAR4 activation by higher thrombin concentrations leads to prolonged signaling. This distinct role suggests that antagonizing PAR4 could offer a safer therapeutic window than broad antiplatelet agents, potentially reducing the risk of bleeding complications while effectively preventing thrombosis. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of PAR4 antagonists, with a focus on the core methodologies and data that underpin this promising area of drug development.

PAR4 Signaling Pathway

Thrombin cleaves the N-terminal domain of PAR4, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a cascade of intracellular signaling events primarily through the Gq and G12/13 pathways. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho-kinase signaling, which is crucial for platelet shape change. Together, these pathways culminate in granule secretion, conformational activation of the fibrinogen receptor GPIIb/IIIa, and ultimately, platelet aggregation.[1][2][3]

Discovery of PAR4 Antagonists

The discovery of potent and selective PAR4 antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. A common workflow for the identification of novel PAR4 inhibitors is outlined below.

Several distinct chemical scaffolds have been identified as promising PAR4 antagonists. These include indole-based compounds, imidazothiadiazoles, and quinazolin-4(3H)-ones.[4][5]

Synthesis of a Representative Indole-Based PAR4 Antagonist

A notable class of PAR4 antagonists is based on an indole scaffold. An expedient three-step synthetic route has been developed to access a library of these compounds for structure-activity relationship (SAR) studies. The general scheme is as follows:

-

N-Alkylation of Indole: The indole starting material is N-alkylated using a suitable alkyl halide in the presence of a base such as sodium hydride.

-

Bromination: The N-alkylated indole undergoes selective bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS).

-

Suzuki Coupling: The 3-bromoindole intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with a variety of boronic acids or esters to introduce diverse substituents at the 3-position, allowing for the exploration of the SAR.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative PAR4 antagonists from different chemical series.

Table 1: Indole-Based PAR4 Antagonists - In Vitro Potency

| Compound | PAR4-AP Induced GPIIb/IIIa Activation IC50 (µM) | PAR1-AP Induced GPIIb/IIIa Activation IC50 (µM) |

| YD-3 | ~0.1 | >10 |

| Compound 1 | ~1 | >10 |

| Compound 3 | ~10 | >10 |

| Compound 5 | ~5 | >10 |

Table 2: Imidazothiadiazole-Based PAR4 Antagonist - In Vitro Potency

| Compound | PAR4-AP Induced Platelet Aggregation IC50 (nM) | γ-thrombin Induced Platelet Aggregation IC50 (nM) |

| BMS-986120 | <10 | <10 |

Table 3: Quinazolin-4(3H)-one-Based PAR4 Antagonists - In Vitro Potency

| Compound | h.PAR4-AP PRP IC50 (nM) | h.PAR1-AP PRP IC50 (µM) |

| Compound 13 | 19.6 | >10 |

| Compound 30g | 6.59 | >10 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PAR4 antagonists. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

This assay is a primary screening method to identify compounds that inhibit PAR4-mediated intracellular calcium release.

Principle: PAR4 activation leads to a Gq-mediated increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Use a cell line endogenously expressing PAR4 (e.g., MEG-01 cells) or a recombinant cell line overexpressing human PAR4.

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Incubation: Pre-incubate the dye-loaded cells with the test compound or vehicle control for a specified period (e.g., 5-10 minutes).

-

Stimulation: Add a PAR4 agonist, such as PAR4-activating peptide (PAR4-AP; e.g., AYPGKF-NH2) or γ-thrombin, to stimulate the cells.

-

Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Calculate the inhibition of the calcium response by the test compound relative to the vehicle control to determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit thrombin or PAR4-AP-induced platelet aggregation.

Principle: Activated platelets aggregate, leading to an increase in light transmittance through a platelet suspension.

Methodology:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood collected in an anticoagulant (e.g., sodium citrate).

-

Compound Incubation: Pre-incubate the PRP with the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Stimulation: Add a PAR4 agonist (e.g., PAR4-AP or γ-thrombin) to induce platelet aggregation.

-

Data Acquisition: Measure the change in light transmittance over time using a light transmission aggregometer.

-

Data Analysis: Determine the percentage of aggregation and calculate the IC50 of the test compound.

Flow Cytometry for GPIIb/IIIa Activation and P-selectin Expression

This assay provides a more detailed analysis of platelet activation by measuring specific cell surface markers.

Principle: Activated platelets express activated GPIIb/IIIa and P-selectin on their surface, which can be detected using fluorescently labeled antibodies.

Methodology:

-

Platelet Preparation: Use washed platelets or PRP.

-

Compound Incubation: Pre-treat platelets with the test compound or vehicle control.

-

Stimulation: Stimulate the platelets with a PAR4 agonist.

-

Staining: Add fluorescently labeled antibodies specific for activated GPIIb/IIIa (e.g., PAC-1) and P-selectin (CD62P).

-

Fixation: Quench the reaction and fix the platelets with paraformaldehyde.

-

Data Acquisition: Analyze the stained platelets using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.

-

Data Analysis: Determine the inhibitory effect of the compound on the expression of these activation markers.

Conclusion

The discovery of selective PAR4 antagonists represents a significant advancement in the pursuit of safer and more effective antiplatelet therapies. The diverse chemical scaffolds identified to date, coupled with robust in vitro and in vivo characterization methods, provide a strong foundation for the development of clinical candidates. The technical guide presented here offers a comprehensive overview of the key aspects of PAR4 antagonist discovery and synthesis, intended to aid researchers in this dynamic field. Continued efforts in lead optimization and a deeper understanding of the nuanced role of PAR4 in hemostasis and thrombosis will be critical in translating the promise of PAR4 antagonism into tangible clinical benefits.

References

- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]

- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel and potent protease activated receptor 4 (PAR4) antagonists based on a quinazolin-4(3H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of PAR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Protease-Activated Receptor 4 (PAR4) antagonists, a promising class of antiplatelet agents. This document details the key chemical scaffolds, quantitative SAR data, and the experimental protocols used to evaluate these compounds. Visualizations of the PAR4 signaling pathway and a representative experimental workflow are also provided to facilitate a deeper understanding of the drug discovery process in this area.

Introduction to PAR4 and its Role in Thrombosis

Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) that, along with PAR1, mediates thrombin signaling in human platelets.[1][2] Thrombin, the most potent platelet activator, cleaves the N-terminal domain of PAR4 to unmask a tethered ligand that initiates intracellular signaling.[2] This activation leads to a cascade of events, including calcium mobilization, platelet shape change, granule secretion, and ultimately, aggregation, all of which are critical for thrombus formation.[2][3]

While both PAR1 and PAR4 are activated by thrombin, they exhibit different signaling kinetics. PAR1 activation results in a rapid and transient signal, whereas PAR4 activation leads to a slower but more sustained response. This prolonged signaling from PAR4 is thought to be crucial for the stabilization of thrombi. Consequently, selective antagonism of PAR4 presents an attractive therapeutic strategy for the prevention of arterial thrombosis with a potentially lower risk of bleeding compared to broader antiplatelet agents.

PAR4 Signaling Pathway

PAR4 activation initiates downstream signaling primarily through two major G protein pathways: Gq and G12/13.

-

Gq Pathway: Coupling of PAR4 to Gq activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key enzyme in platelet activation.

-

G12/13 Pathway: Activation of the G12/13 pathway leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes platelet shape change and aggregation.

Core Scaffolds and Structure-Activity Relationship (SAR)

The development of small molecule PAR4 antagonists has focused on several key chemical scaffolds. The following sections summarize the SAR for the most prominent classes of these inhibitors.

Imidazothiadiazole Derivatives

The imidazothiadiazole scaffold is exemplified by the clinical candidate BMS-986120 . This class of compounds generally exhibits high potency and selectivity for PAR4.

| Compound | R1 | R2 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |

| BMS-986120 | H | 2-pyridyl | 0.56 [Ca²⁺ mobilization] | >9000-fold |

| Analog 1 | Me | 2-pyridyl | 1.2 | - |

| Analog 2 | H | 4-pyridyl | 10.5 | - |

| Analog 3 | H | Phenyl | 25.3 | - |

SAR Summary for Imidazothiadiazoles:

-

The unsubstituted nitrogen on the imidazo ring (R1=H) is generally preferred for optimal potency.

-

A nitrogen-containing heteroaromatic ring, such as pyridine, at the R2 position is crucial for high affinity. The position of the nitrogen within the pyridine ring also influences activity, with the 2-pyridyl isomer being optimal.

-

Substitution on the phenyl ring attached to the thiadiazole can modulate pharmacokinetic properties.

Indole-Based Antagonists

The indole scaffold, represented by the probe molecule ML354 , offers a synthetically accessible class of PAR4 antagonists.

| Compound | R1 | R2 | R3 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |

| ML354 | Me | 5-NO₂ | Phenyl | 140 [αIIbβ3 activation] | 71-fold |

| Analog 4 | Benzyl | H | 6-MeO-pyridin-3-yl | 3100 | - |

| Analog 5 | H | H | Phenyl | >10000 | - |

| Analog 6 | Me | 5-Cl | Phenyl | 250 | - |

SAR Summary for Indoles:

-

N-alkylation of the indole (R1) is important for activity, with small alkyl groups like methyl being favorable.

-

Electron-withdrawing substituents at the 5-position of the indole ring (R2), such as a nitro or chloro group, enhance potency.

-

The nature of the aryl group at the 3-position (R3) significantly impacts activity, with a phenyl group being a common feature in active compounds.

Quinoxaline Derivatives

Quinoxaline-based compounds represent a newer class of PAR4 antagonists with promising potency and selectivity.

| Compound | R1 | R2 | PAR4 IC50 (nM) [Assay] | Selectivity vs PAR1 |

| Lead Compound | 2-benzothiazolyl | 4-fluorophenyl | 2 [Platelet Aggregation] | >2500-fold |

| Analog 7 | 2-benzoxazolyl | 4-fluorophenyl | 15 | - |

| Analog 8 | 2-pyridyl | 4-fluorophenyl | 85 | - |

| Analog 9 | 2-benzothiazolyl | Phenyl | 12 | - |

SAR Summary for Quinoxalines:

-

A fused heterocyclic system, particularly a benzothiazole, at the R1 position of the quinoxaline core is critical for high potency.

-

A substituted phenyl ring at the R2 position is generally favored, with fluorine substitution often improving activity.

-

The overall conformation, influenced by the linkage between the quinoxaline and the R1/R2 substituents, plays a key role in receptor binding.

Key Experimental Protocols

The evaluation of PAR4 antagonists relies on a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed protocols for key experiments.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following PAR4 activation.

Materials:

-

HEK293 cells stably expressing human PAR4

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR4 activating peptide (PAR4-AP), e.g., AYPGKF-NH₂

-

Test compounds

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed HEK293-PAR4 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compounds in HBSS.

-

Add the desired concentration of the test compound to the wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader set to an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Automatically inject a solution of PAR4-AP (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

-

Continue to record the fluorescence signal for at least 60 seconds post-injection.

-

-

Data Analysis:

-

The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

Determine the IC₅₀ value for each test compound by plotting the percent inhibition of the PAR4-AP response against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

-

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to a PAR4 agonist.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Tyrode's buffer

-

PAR4 activating peptide (PAR4-AP)

-

Test compounds

-

Light transmission aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Assay Procedure:

-

Pipette 450 µL of the adjusted PRP into aggregometer cuvettes containing a stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes.

-

Add 50 µL of the test compound solution or vehicle control to the PRP and incubate for 5-10 minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.

-

Add a specific concentration of PAR4-AP to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Calculate the percent inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model assesses the antithrombotic efficacy of a PAR4 antagonist in vivo.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical microscope

-

Doppler flow probe

-

Ferric chloride (FeCl₃) solution (e.g., 10% in water)

-

Filter paper strips (1 x 2 mm)

-

Test compound formulation for administration (e.g., oral gavage, intravenous injection)

Procedure:

-

Animal Preparation:

-

Administer the test compound or vehicle to the mice at a predetermined time before surgery.

-

Anesthetize the mouse and place it on a surgical board in a supine position.

-

Make a midline cervical incision and carefully expose the left common carotid artery.

-

-

Thrombus Induction:

-

Place a Doppler flow probe around the carotid artery to monitor blood flow.

-

Saturate a piece of filter paper with the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.

-

Remove the filter paper and rinse the area with saline.

-

-

Measurement of Occlusion:

-

Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

-

The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (less than 10% of the initial flow) for at least 1 minute.

-

-

Data Analysis:

-

Compare the time to occlusion in the compound-treated group to the vehicle-treated group. A significant increase in the time to occlusion indicates antithrombotic activity.

-

Conclusion

The development of potent and selective PAR4 antagonists is a rapidly advancing field with the potential to deliver a new class of antiplatelet therapies. The imidazothiadiazole, indole, and quinoxaline scaffolds have emerged as key chemotypes, each with a distinct structure-activity relationship. A thorough understanding of these SARs, coupled with robust in vitro and in vivo testing, is essential for the design of next-generation PAR4 antagonists with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to the discovery and development of these promising therapeutic agents.

References

- 1. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the PAR4 Antagonist 5 Binding Site

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding site of PAR4 antagonist 5, a member of the indole-derived class of inhibitors for Protease-Activated Receptor 4 (PAR4). As a key player in thrombosis and inflammation, PAR4 presents a compelling target for therapeutic intervention. Understanding the precise molecular interactions between antagonists and the receptor is paramount for the rational design of next-generation antiplatelet therapies. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and a putative binding model for this class of antagonists.

Quantitative Analysis of Indole-Based PAR4 Antagonists

The inhibitory potency of this compound and its analogs has been primarily characterized through in vitro platelet-based assays. The following table summarizes the key quantitative data, offering a comparative view of their efficacy and selectivity. The data is extracted from the seminal work by Young et al. (2013), which first described this series of compounds.[1]

| Compound | Scaffold | PAR4 IC50 (GPIIbIIIa Activation) | PAR1 Inhibition (at 10 µM) | Reference |

| Antagonist 5 | 7-Azaindole | 170 ± 1 nM | 56% | |

| Antagonist 1 | Indole | 66 ± 1 nM | 38% | |

| Antagonist 3 | 2-Pyridine | 1.0 ± 1.1 µM | 31% | |

| YD-3 | Indazole | 26 ± 1 nM | Weak |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the PAR4-mediated GPIIbIIIa activation in human platelets stimulated with a PAR4 activating peptide (PAR4-AP).

Elucidating the Binding Landscape: Experimental Protocols

The characterization of this compound and its analogs relies on a series of well-defined experimental procedures. These protocols are crucial for assessing the potency, selectivity, and mechanism of action of these inhibitors.

Synthesis of Indole-Based PAR4 Antagonists

The synthesis of the indole scaffold, the core of antagonist 5, is a multi-step process. A general synthetic scheme is as follows:

-

N-benzylation of Indole: The indole starting material is N-benzylated using a suitable benzyl halide in the presence of a base like sodium hydride.

-

Bromination: The N-benzylated indole undergoes selective bromination at the 3-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS).

-

Suzuki Coupling: The 3-bromoindole derivative is then coupled with a variety of aryl or heteroaryl boronic acids or esters via a palladium-catalyzed Suzuki coupling reaction to introduce diversity at this position.

High-Throughput Screening via Calcium Mobilization Assay

A primary high-throughput screening assay was employed to identify initial hits from a compound library. This assay leverages the Gq-coupled nature of PAR4, which leads to an increase in intracellular calcium upon activation.

-

Platelet Preparation: Human platelets are isolated and purified.

-

Dye Loading: Platelets are loaded with a calcium-sensitive fluorescent dye.

-

Compound Incubation: The test compounds (potential antagonists) are added to the platelet suspension and incubated.

-

Agonist Stimulation: A PAR4 activating peptide (PAR4-AP) is added to stimulate the receptor.

-

Fluorescence Measurement: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates potential antagonistic activity.

Flow Cytometry-Based Platelet Activation Assays

To confirm and quantify the inhibitory activity of the antagonists, flow cytometry is used to measure specific markers of platelet activation.

-

Platelet Treatment: Isolated human platelets are pre-incubated with varying concentrations of the antagonist or a vehicle control (DMSO).

-

Agonist Stimulation: Platelets are then stimulated with either a PAR4-AP or a PAR1-AP to assess selectivity.

-

Antibody Staining: The activated platelets are stained with fluorescently labeled antibodies against activation markers, such as PAC-1 (which binds to the activated form of the GPIIbIIIa receptor) and anti-CD62p (P-selectin).

-

Flow Cytometry Analysis: The fluorescence intensity of individual platelets is measured by flow cytometry. The percentage of platelets positive for the activation markers is determined, and IC50 values are calculated from the dose-response curves.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

PAR4 Signaling Cascade in Platelets

Caption: PAR4 signaling pathway leading to platelet activation.

Experimental Workflow for Antagonist Characterization

Caption: Workflow for the identification and characterization of PAR4 antagonists.

The Putative Binding Site of Indole-Based Antagonists on PAR4

Due to the absence of a high-resolution crystal structure of PAR4 with a bound antagonist, the precise binding site of antagonist 5 remains to be definitively elucidated. However, computational modeling and docking studies, primarily based on homology models of PAR4, have provided valuable insights into the putative binding pocket for small molecule antagonists.

These in silico models suggest that antagonists, including those with an indole scaffold, likely bind within a pocket located in the transmembrane (TM) domain of the receptor. This binding site is thought to overlap with the binding site of the tethered ligand, thereby competitively inhibiting receptor activation.

Key structural features of the proposed binding pocket include:

-

Transmembrane Helices: The binding pocket is formed by residues from several transmembrane helices, creating a hydrophobic environment conducive to the binding of drug-like small molecules.

-

Extracellular Loop 2 (ECL2): Residues in ECL2 are also implicated in ligand binding and may contribute to the specificity of antagonist interactions.

-

Key Amino Acid Residues: While specific mutagenesis data for indole-based antagonists is limited, studies on other PAR4 antagonists suggest the importance of aromatic and hydrophobic residues within the TM bundle for ligand recognition and binding.

Logical Relationship of the Proposed Antagonist Binding Site

Caption: Proposed binding model for indole-based antagonists on PAR4.

Conclusion and Future Directions

This compound and its indole-based analogs represent a promising class of inhibitors with therapeutic potential. This technical guide has provided a comprehensive overview of the currently available data, from quantitative measures of potency to the experimental protocols used for their characterization. While the precise atomic-level details of the antagonist-receptor interaction await experimental confirmation through structural biology techniques, the existing computational models provide a solid framework for future drug design and optimization efforts. Further research, including site-directed mutagenesis studies guided by these models, will be crucial in validating the proposed binding site and unraveling the molecular determinants of antagonist affinity and selectivity. This knowledge will undoubtedly accelerate the development of novel and safer antiplatelet therapies targeting PAR4.

References

In Vitro Characterization of a Novel PAR4 Antagonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative Protease-Activated Receptor 4 (PAR4) antagonist, herein referred to as "Compound 5". This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of thrombosis, hemostasis, and drug discovery.

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in hemostasis and thrombosis.[1][2] It exerts its effects on human platelets primarily through the activation of two G-protein coupled receptors: PAR1 and PAR4.[1][3][4] While PAR1 is activated by low concentrations of thrombin leading to a rapid and transient signal, PAR4 requires higher thrombin concentrations and mediates a more sustained signaling response, which is crucial for stable thrombus formation. This makes PAR4 an attractive therapeutic target for the development of antiplatelet agents with a potentially wider therapeutic window and a lower bleeding risk compared to PAR1 antagonists. This guide details the in vitro pharmacological profiling of a novel PAR4 antagonist, Compound 5.

PAR4 Signaling Pathway

Thrombin activates PAR4 by cleaving its N-terminal extracellular domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation initiates intracellular signaling cascades primarily through the coupling to Gq and G12/13 proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho/Rho kinase signaling, which is involved in platelet shape change. These signaling events culminate in platelet granule secretion, integrin αIIbβ3 activation, and ultimately platelet aggregation.

Caption: Simplified PAR4 signaling cascade in human platelets.

Quantitative Data Summary

The in vitro potency and selectivity of Compound 5 were assessed using various functional assays. The results are summarized in the tables below.

Table 1: Potency of Compound 5 in Functional Platelet Assays

| Assay | Agonist | Endpoint | IC50 (nM) |

| Calcium Mobilization | PAR4-AP (200 µM) | Inhibition of Ca²⁺ release | 120 |

| Platelet Aggregation | γ-thrombin (100 nM) | Inhibition of aggregation | 150 |

| P-selectin Expression | PAR4-AP (200 µM) | Reduction in surface expression | 135 |

| GPIIb/IIIa Activation | γ-thrombin (100 nM) | Reduction in PAC-1 binding | 160 |

Table 2: Selectivity Profile of Compound 5

| Receptor/Target | Assay Type | Functional Inhibition (IC50) or Binding Affinity (Ki) |

| PAR1 | Platelet Aggregation (TRAP-6) | > 10,000 nM |

| P2Y12 | Platelet Aggregation (ADP) | > 10,000 nM |

| GPVI | Platelet Aggregation (Convulxin) | > 10,000 nM |

| hERG | Patch Clamp | > 30,000 nM |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Platelet Preparation: Human platelets are isolated from whole blood by centrifugation and washed.

-

Dye Loading: Washed platelets are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

-

Antagonist Incubation: Platelets are pre-incubated with varying concentrations of Compound 5 or vehicle control.

-

Agonist Stimulation: Platelets are stimulated with a PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2).

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured in real-time using a fluorometric plate reader or flow cytometer.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve of Compound 5's inhibition of the agonist-induced calcium signal.

Caption: Workflow for the calcium mobilization assay.

This assay assesses the effect of the antagonist on the aggregation of platelets, a key step in thrombus formation.

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood, or washed platelets are used.

-

Antagonist Incubation: PRP or washed platelets are pre-incubated with different concentrations of Compound 5 or vehicle.

-

Aggregation Monitoring: The platelet suspension is placed in a lumi-aggregometer, and a baseline is established.

-

Agonist Addition: Aggregation is induced by adding a PAR4 agonist, such as γ-thrombin (which selectively activates PAR4 over PAR1) or PAR4-AP.

-

Light Transmittance Measurement: Platelet aggregation is measured by monitoring the increase in light transmittance through the sample over time.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each concentration of Compound 5 to determine the IC50.

Caption: Workflow for the platelet aggregation assay.

This assay quantifies platelet activation markers on the cell surface.

Methodology:

-

Platelet Preparation: Washed human platelets or whole blood is used.

-

Antagonist Incubation: Samples are pre-incubated with Compound 5 or vehicle.

-

Agonist Stimulation: Platelets are activated with a PAR4 agonist (e.g., PAR4-AP or γ-thrombin).

-

Antibody Staining: The activated platelets are incubated with fluorescently labeled antibodies specific for P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1).

-

Flow Cytometry Analysis: The fluorescence intensity of individual platelets is measured using a flow cytometer.

-

Data Analysis: The inhibition of the expression of activation markers is quantified, and IC50 values are determined.

Caption: Workflow for flow cytometry analysis of platelet activation.

Conclusion

The in vitro characterization of Compound 5 demonstrates that it is a potent and selective antagonist of the PAR4 receptor. It effectively inhibits PAR4-mediated signaling pathways, including calcium mobilization and downstream functional responses like platelet aggregation and the expression of activation markers. The high selectivity against other key platelet receptors suggests a favorable safety profile with a potentially reduced risk of bleeding compared to broader-acting antiplatelet agents. These findings strongly support the further development of Compound 5 as a promising anti-thrombotic therapeutic.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets | Haematologica [haematologica.org]

- 3. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Thrombin Signaling: A Technical Guide to the Selectivity Profile of PAR4 Antagonists Versus PAR1

For Immediate Release

A deep dive into the nuanced world of thrombin receptor modulation, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the selectivity profile of Protease-Activated Receptor 4 (PAR4) antagonists compared to their PAR1 counterparts. This document provides a detailed examination of the distinct signaling pathways, comparative antagonist potencies, and the experimental methodologies crucial for their evaluation.

Thrombin, a pivotal enzyme in the coagulation cascade, exerts its cellular effects primarily through the activation of two G-protein coupled receptors on human platelets: PAR1 and PAR4. While both are activated by thrombin cleavage, they exhibit distinct kinetic and signaling properties, making selective antagonism a key strategy in the development of novel antiplatelet therapies with an improved safety profile. This guide elucidates the critical differences between these two receptors and the pharmacological agents designed to target them.

Distinguishing PAR1 and PAR4: A Tale of Two Receptors

PAR1 is characterized as a high-affinity receptor for thrombin, mediating a rapid and transient signaling response that is crucial for the initiation of platelet activation.[1] In contrast, PAR4 is a lower-affinity receptor, responsible for a slower, more sustained signaling cascade that leads to the stabilization and growth of a thrombus.[1] This fundamental difference in their activation kinetics and downstream signaling forms the basis for the therapeutic hypothesis that selective PAR4 antagonism may offer a potent antithrombotic effect with a reduced risk of bleeding compared to PAR1 inhibition.[2]

Quantitative Comparison of Antagonist Selectivity

The development of selective antagonists for PAR4 has been a significant focus of research. The following tables summarize the quantitative data for key PAR4 antagonists, comparing their potency and selectivity against PAR1.

Table 1: Potency of PAR4 Antagonists (IC50/Kd in nM)

| Antagonist | PAR4 IC50/Kd (nM) | Assay Type | Reference |

| BMS-986120 | 0.56 | Calcium Mobilization | [3] |

| <10 | Platelet Aggregation (γ-thrombin) | [1] | |

| 9.5 | Platelet Aggregation (human blood) | ||

| ML354 | 140 | Platelet Activation (PAC-1) | |

| YD-3 | 130 | Platelet Aggregation (GYPGKF) |

Table 2: Selectivity Profile of PAR4 Antagonists vs. PAR1

| Antagonist | PAR4 IC50 (nM) | PAR1 IC50 (nM) | Selectivity (Fold) | Reference |

| BMS-986120 | 0.56 | >5000 | >8900 | |

| ML354 | 140 | ~10000 | ~71 | |

| YD-3 | 130 | >10000 (no/little effect) | >77 |

Table 3: Potency of PAR1 Antagonist Vorapaxar

| Antagonist | PAR1 Ki (nM) | Assay Type | Reference |

| Vorapaxar | 8.1 | Radioligand Binding |

Deciphering the Signaling Cascades: PAR1 vs. PAR4

The differential signaling of PAR1 and PAR4 is central to their distinct physiological roles. Both receptors couple to Gq and G12/13 protein families, but the kinetics and downstream consequences of this coupling differ significantly.

-

PAR1 Signaling: Rapid activation of Gq and G12/13 leads to a transient increase in intracellular calcium and RhoA activation, respectively. This initiates platelet shape change and granule release.

-

PAR4 Signaling: Slower, more sustained activation of Gq and G12/13 results in a prolonged calcium signal and sustained RhoA activation. This is critical for the later stages of thrombus consolidation and procoagulant activity.

Experimental Protocols for Selectivity Profiling

Accurate determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of PAR4 antagonists.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to its receptor.

Protocol:

-

Membrane Preparation: Prepare membrane homogenates from cells expressing either PAR1 or PAR4.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-BMS-986120) and a range of concentrations of the unlabeled antagonist.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the amount of bound radioligand by scintillation counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of antagonist that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Protocol:

-

Cell Culture: Culture cells expressing either PAR1 or PAR4 in 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Incubation: Incubate the cells with varying concentrations of the antagonist.

-

Agonist Stimulation: Stimulate the cells with a specific PAR1 or PAR4 agonist (e.g., SFLLRN for PAR1, AYPGKF for PAR4).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the agonist-induced calcium response.

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR antagonism on platelet aggregation.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Prepare PRP from whole blood by centrifugation.

-

Antagonist Incubation: Incubate the PRP with the antagonist or vehicle control.

-

Agonist-Induced Aggregation: Induce platelet aggregation by adding a PAR1 or PAR4 agonist.

-

Light Transmission Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

Data Analysis: Determine the extent of inhibition of aggregation by the antagonist.

Flow Cytometry for P-selectin Expression

This method quantifies the expression of the activation marker P-selectin on the platelet surface.

Protocol:

-

Whole Blood Collection: Collect whole blood in an appropriate anticoagulant.

-

Antagonist Incubation: Incubate the blood with the antagonist or vehicle.

-

Agonist Stimulation: Stimulate the platelets with a PAR1 or PAR4 agonist.

-

Antibody Staining: Stain the platelets with a fluorescently labeled anti-P-selectin (CD62P) antibody.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of P-selectin positive platelets and the mean fluorescence intensity.

-

Data Analysis: Calculate the inhibition of P-selectin expression by the antagonist.

Conclusion

The selective antagonism of PAR4 represents a promising therapeutic strategy for the prevention of thrombosis with a potentially wider therapeutic window than PAR1 inhibition. The data and methodologies presented in this guide underscore the significant progress made in developing highly selective PAR4 antagonists. A thorough understanding of the distinct signaling pathways of PAR1 and PAR4, coupled with the application of robust experimental protocols, is paramount for the continued development and evaluation of these next-generation antiplatelet agents.

References

An In-depth Technical Guide to PAR4 Antagonist Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, is a critical mediator of thrombin signaling, particularly in platelets. Its sustained signaling activity, in contrast to the transient signaling of PAR1, makes it an attractive therapeutic target for the development of antiplatelet agents. Understanding the downstream signaling pathways modulated by PAR4 antagonists is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the five core downstream signaling pathways affected by PAR4 antagonism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to PAR4 and its Antagonism

PAR4 is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[1][2][3] This activation leads to a cascade of intracellular events crucial for platelet activation, aggregation, and thrombus formation. PAR4 antagonists are compounds that inhibit this activation process, offering a promising strategy for the treatment of thrombotic diseases.[4][5] These antagonists can act through various mechanisms, including competitive inhibition of the tethered ligand binding site and allosteric modulation of the receptor.

Core Downstream Signaling Pathways of PAR4

PAR4 activation initiates a complex network of intracellular signaling cascades. The five primary pathways that are modulated by PAR4 antagonists are:

-

Gq/Phospholipase C-β (PLCβ) Pathway

-

G12/13/RhoA Pathway

-

β-Arrestin Pathway

-

PI3K/Akt Pathway

-

MAPK/ERK Pathway

The Gq/PLCβ Signaling Pathway

Upon activation, PAR4 couples to the heterotrimeric G protein Gq. This leads to the activation of Phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream targets, leading to platelet granule secretion and the activation of integrin αIIbβ3, a key event in platelet aggregation. PAR4 antagonists effectively block this pathway, leading to a reduction in intracellular calcium mobilization and subsequent downstream events.

The G12/13/RhoA Signaling Pathway

In addition to Gq, PAR4 also couples to the G12/13 family of G proteins. Activation of G12/13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is primarily responsible for the shape change that occurs in platelets upon activation, a crucial step for the formation of a stable thrombus. PAR4 antagonists, by preventing G12/13 activation, inhibit this cytoskeletal rearrangement.

The β-Arrestin Signaling Pathway

Beyond G protein-dependent signaling, PAR4 can also signal through β-arrestins. Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of PAR4. This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct wave of signaling. Interestingly, β-arrestin-mediated signaling downstream of PAR4 can also lead to the activation of RhoA, suggesting a point of convergence with the G12/13 pathway, but through a G protein-independent mechanism. This pathway is implicated in processes such as cell membrane blebbing.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important axis downstream of PAR4. Activation of this pathway is often linked to the heterodimerization of PAR4 with other receptors, such as the P2Y12 receptor. Upon stimulation, PI3K is activated and phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Activated Akt plays a role in various cellular processes, including cell survival and proliferation, and in the context of platelets, contributes to the stabilization of thrombi. Inhibition of PAR4 by antagonists can attenuate this pro-survival and pro-thrombotic signaling.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is also activated downstream of PAR4. This pathway is typically initiated by the activation of Ras, which leads to a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK can translocate to the nucleus and regulate gene expression, or phosphorylate cytoplasmic targets, contributing to cell proliferation, differentiation, and survival. In platelets, the MAPK/ERK pathway is involved in amplifying the activation signals. PAR4 antagonists can dampen this amplification loop by inhibiting the initial receptor activation.

Quantitative Data on PAR4 Antagonist Effects

The efficacy of PAR4 antagonists is quantified by various in vitro and ex vivo assays. The following tables summarize key quantitative data for several well-characterized PAR4 antagonists.

Table 1: IC50 Values of PAR4 Antagonists on Platelet Aggregation

| Antagonist | Agonist | Assay System | IC50 | Reference |

| YD-3 | PAR4-AP (GYPGKF) | Washed Human Platelets | 0.13 ± 0.02 µM | |

| ML354 | PAR4-AP | Human Platelets | 140 nM | |

| BMS-986120 | PAR4-AP | Human Platelet Rich Plasma | <10 nM | |

| BMS-986120 | γ-thrombin | Human Platelet Rich Plasma | <10 nM | |

| P4pal-i1 | PAR4-AP | Human Platelets | 0.6 µM |

Table 2: Inhibition of Platelet Activation Markers and Thrombus Formation by BMS-986120

| Parameter | Agonist | Treatment | Inhibition | Reference |

| P-selectin Expression | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 91.7% | |

| Platelet-Monocyte Aggregates | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 80.6% | |

| Platelet Aggregation | PAR4-AP (100 µM) | 60 mg BMS-986120 (2h post-dose) | 85.0% | |

| Thrombus Area (High Shear) | - | 60 mg BMS-986120 (2h post-dose) | 29.2% reduction | |

| Thrombus Weight | - | 1 mg/kg BMS-986120 (monkey model) | 83% reduction |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of PAR4 antagonists on downstream signaling pathways.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon PAR4 activation and its inhibition by antagonists.

-

Cell Preparation:

-

Prepare washed human platelets and resuspend in Tyrode's buffer containing 0.1% BSA.

-

Load platelets with a calcium-sensitive dye (e.g., 2.5 µg/mL Fluo-4 AM) for 1 hour at 37°C in a calcium assay buffer (1X HBSS without calcium or magnesium, 20 mM HEPES, 2.5 mM probenecid, 1 mM EGTA, 0.1% BSA).

-

Adjust the final platelet concentration to 1.0×10⁸ platelets/mL.

-

-

Assay Procedure:

-

Add 60 µL of dye-loaded platelets to each well of a 384-well black, clear-bottom plate.

-

Pre-incubate platelets with various concentrations of the PAR4 antagonist or vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the assay by adding a PAR4 agonist (e.g., PAR4-AP or thrombin) to the wells.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

Record data over time to capture the kinetics of the calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of a positive control (agonist alone).

-

Plot the normalized response against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Flow Cytometry for Platelet Activation Markers (P-selectin Expression)

This method quantifies the expression of surface markers of platelet activation, such as P-selectin (CD62P).

-

Sample Preparation:

-

Use washed platelets or whole blood anticoagulated with a direct thrombin inhibitor (e.g., PPACK) to prevent clotting.

-

Adjust platelet concentration to an appropriate level (e.g., 1.5×10⁷ platelets/mL for washed platelets).

-

-

Staining and Activation:

-

In polystyrene tubes, add the platelet suspension.

-

Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-FITC) and a platelet-specific marker (e.g., anti-CD41-PE).

-

Pre-incubate the platelets with the PAR4 antagonist or vehicle for 5-10 minutes at room temperature.

-

Add the PAR4 agonist (e.g., PAR4-AP) and incubate for 10-15 minutes.

-

Stop the reaction by adding ice-cold 1.5% paraformaldehyde.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker (CD41).

-

Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression.

-

Calculate the percentage of inhibition by the antagonist compared to the agonist-only control.

-

Western Blot for Phosphorylation of Signaling Proteins (e.g., Akt, ERK, PKC substrates)

This technique is used to detect the phosphorylation status of key downstream signaling molecules.

-

Sample Preparation and Lysis:

-

Prepare washed human platelets and stimulate with a PAR4 agonist in the presence or absence of a PAR4 antagonist for various time points.

-

Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-proteins) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading differences.

-

Quantify the band intensities using densitometry software.

-

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA.

-

Cell Lysis and Protein Quantification:

-

Treat cells with a PAR4 agonist and/or antagonist.

-

Lyse the cells with the provided lysis buffer and determine the protein concentration.

-

-

Assay Procedure:

-

Add equal amounts of protein lysate to a 96-well plate coated with a Rho-GTP-binding protein.

-

Incubate to allow active RhoA to bind to the plate.

-

Wash the wells to remove unbound proteins.

-

Add a primary antibody specific for RhoA.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance at 490 nm.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of active RhoA in the sample.

-

Compare the absorbance values of treated samples to the control to determine the effect of the antagonist on RhoA activation.

-

β-Arrestin Recruitment Assay

This assay measures the interaction between PAR4 and β-arrestin upon receptor activation.

-

Assay Principle:

-

Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay) or Bioluminescence Resonance Energy Transfer (BRET).

-

In EFC-based assays, PAR4 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.

-

-

General Protocol (EFC-based):

-

Use a stable cell line co-expressing the tagged PAR4 and β-arrestin constructs.

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with the PAR4 antagonist or vehicle.

-

Add the PAR4 agonist to stimulate the receptor.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents containing the enzyme substrate.

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

The signal intensity is proportional to the extent of β-arrestin recruitment.

-

Calculate the percentage of inhibition by the antagonist and determine the IC50 value from a dose-response curve.

-

Conclusion

The downstream signaling of PAR4 is a complex and multifaceted process involving at least five key pathways: Gq/PLCβ, G12/13/RhoA, β-arrestin, PI3K/Akt, and MAPK/ERK. PAR4 antagonists exert their therapeutic effects by modulating these pathways, leading to a reduction in platelet activation and thrombus formation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of PAR4 signaling and to advance the development of novel antiplatelet therapies. A thorough understanding of these pathways is paramount for designing next-generation PAR4 antagonists with enhanced efficacy and an improved safety profile.

References

- 1. Synthesis of Indole Derived Protease-Activated Receptor 4 Antagonists and Characterization in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PAR4 Antagonism and its Impact on Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protease-activated receptor 4 (PAR4) is a G-protein coupled receptor on human platelets that, along with PAR1, mediates thrombin-induced platelet activation and aggregation. While PAR1 initiates a rapid and transient response, PAR4 is responsible for a slower, more sustained signal that is crucial for the stabilization and growth of a thrombus.[1][2][3] This distinction has positioned PAR4 as a promising therapeutic target for novel antiplatelet agents that may offer a wider therapeutic window—providing significant antithrombotic efficacy with a potentially lower risk of bleeding compared to existing therapies.[4][5]

This technical guide provides an in-depth analysis of the effects of PAR4 antagonists on platelet aggregation. It consolidates quantitative data from key preclinical and clinical studies, details common experimental protocols for assessing antagonist efficacy, and visualizes the core signaling pathways and experimental workflows. The focus is on well-characterized small molecule inhibitors, such as BMS-986120, which has undergone clinical investigation and serves as a primary example in this document.

The Role of PAR4 in Platelet Aggregation

Thrombin is the most potent activator of platelets and cleaves the N-terminal domains of both PAR1 and PAR4 to reveal a tethered ligand that self-activates the receptor.

-

PAR1 Activation: Responds to low, sub-nanomolar concentrations of thrombin, leading to a rapid but transient signaling cascade. This is primarily responsible for the initial phase of platelet activation.

-

PAR4 Activation: Requires higher thrombin concentrations for cleavage and induces a slow but prolonged intracellular signal. This sustained signaling, primarily through Gq and G12/13 pathways, is critical for irreversible platelet aggregation and the propagation of thrombus formation.

Targeting PAR4 offers a strategy to inhibit the later, more prothrombotic stages of platelet activation while potentially preserving the initial hemostatic functions mediated by PAR1. This approach is hypothesized to reduce the risk of occlusive thrombosis with a diminished impact on normal hemostasis, a significant limitation of many current antiplatelet drugs.

Quantitative Effects of PAR4 Antagonists on Platelet Aggregation

The efficacy of PAR4 antagonists is typically quantified by their ability to inhibit platelet aggregation induced by PAR4-specific agonists (e.g., PAR4-AP, γ-thrombin) or by thrombin itself. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro and Ex Vivo Inhibition of Platelet Aggregation by Small Molecule PAR4 Antagonists

| Antagonist | Experimental System | Agonist (Concentration) | Endpoint | Result | Reference |

| BMS-986120 | Human Platelet-Rich Plasma | γ-thrombin / PAR4-AP | IC₅₀ | < 10 nM | |

| BMS-986120 | Human Whole Blood | PAR4-AP | IC₅₀ | 8.8 nM | |

| BMS-986120 | Ex vivo (Healthy Volunteers, 60 mg oral dose) | PAR4-AP (100 µM) | % Inhibition (at 2h) | 85.0% | |

| YD-3 | Human Platelets | PAR4-AP | IC₅₀ | 0.13 µM | |

| P4pal-10 | Human Platelets | PAR4-AP | IC₅₀ | 0.6 µM | |

| SCH-28 | Washed Human Platelets | γ-thrombin (30 nM) | IC₅₀ | 0.19 µM |

Table 2: Ex Vivo Effects of BMS-986120 on Platelet Activation and Thrombus Formation (Phase 1 Clinical Trial)

Data collected from healthy volunteers 2 hours after a single 60 mg oral dose of BMS-986120.

| Parameter | Agonist | Mean % Inhibition (from baseline) | 95% Confidence Interval | Reference |

| Platelet Aggregation | PAR4-AP (100 µM) | 85.0% | 82.0–88.1% | |

| P-Selectin Expression | PAR4-AP (100 µM) | 91.7% | 81.0–102.4% | |

| Platelet-Monocyte Aggregates | PAR4-AP (100 µM) | 80.6% | 68.6–92.6% | |

| Thrombus Formation (High Shear) | - | 29.2% | 18.3–38.7% |

Signaling Pathways and Mechanism of Action

PAR4 antagonists are competitive, reversible inhibitors that bind to the receptor and prevent its activation by the tethered ligand that is exposed after thrombin cleavage. This blockade disrupts the downstream signaling cascade responsible for sustained platelet aggregation.

Caption: PAR4 signaling pathway and antagonist mechanism of action.

Experimental Protocols

The evaluation of PAR4 antagonists relies on standardized ex vivo platelet function assays. Light Transmission Aggregometry (LTA) is a widely used method.

Protocol: Light Transmission Aggregometry (LTA)

Objective: To measure the effect of a PAR4 antagonist on platelet aggregation in response to a PAR4-specific agonist.

Materials:

-

Whole blood from healthy, consenting donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

PAR4 antagonist (e.g., BMS-986120) at various concentrations.

-

PAR4 agonist peptide (PAR4-AP, e.g., AYPGKF-NH₂) stock solution (e.g., 100 µM).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood into citrated tubes.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP from red and white blood cells.

-

Carefully collect the supernatant (PRP).

-

Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used as the reference blank (100% aggregation).

-

-

Assay Procedure:

-

Place a cuvette with PRP into the aggregometer and calibrate the instrument to 0% aggregation. Use a cuvette with PPP to set 100% aggregation.

-

Add a specific volume of the PAR4 antagonist solution (or vehicle control) to the PRP sample and incubate for a defined period (e.g., 3-5 minutes) at 37°C with stirring.

-

Add the PAR4-AP to the cuvette to induce aggregation. A final concentration of 12.5-100 µM is often used.

-

Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation.

-

Calculate the percent inhibition for each antagonist concentration relative to the vehicle control.

-

Plot the percent inhibition against the antagonist concentration to determine the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the maximal aggregation response).

-

Experimental Workflow Diagram

Caption: General experimental workflow for LTA platelet aggregation assay.

Conclusion and Future Directions

PAR4 antagonism represents a highly promising strategy in the development of safer and effective antiplatelet therapies. The selective inhibition of PAR4-mediated sustained aggregation, as demonstrated by compounds like BMS-986120, can potently reduce thrombus formation while potentially sparing initial hemostasis, thereby improving the therapeutic window. The quantitative data and established protocols outlined in this guide provide a framework for the continued research and development of PAR4 antagonists. Future clinical trials are necessary to fully establish the efficacy and safety profile of these agents in preventing thrombotic events in high-risk patient populations.

References

- 1. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]